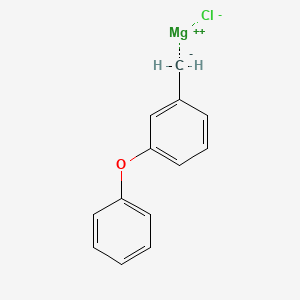

3-Phenoxybenzylmagnesium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-methanidyl-3-phenoxybenzene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11O.ClH.Mg/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDKGUYKFRXKRD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)OC2=CC=CC=C2.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276257 | |

| Record name | Chloro[(3-phenoxyphenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211115-06-9 | |

| Record name | Chloro[(3-phenoxyphenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Phenoxybenzylmagnesium Chloride

Purification of 3-Phenoxybenzylmagnesium Chloride

Due to their reactive nature, Grignard reagents like this compound are typically used in situ without isolation. However, for certain applications, purification may be necessary to remove unreacted starting materials or byproducts.

One common impurity in the preparation of benzylmagnesium halides is the formation of a Wurtz-type coupling product, in this case, 1,2-di(3-phenoxyphenyl)ethane. researchgate.net The choice of solvent can influence the formation of this byproduct, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) showing potential in suppressing its formation in related benzyl (B1604629) Grignard reactions. researchgate.net

If the Grignard reagent is prepared in a solvent like diethyl ether, it may be possible to remove some impurities by filtration, as the Grignard reagent can sometimes precipitate out of solution, especially upon cooling. wikipedia.org However, this is not a universally applicable method.

For applications where the Grignard reagent is used to form a more stable product, such as a carboxylic acid by reaction with carbon dioxide, purification of the final product is the more common strategy. tamu.edumasterorganicchemistry.com This typically involves aqueous workup and extraction procedures. tamu.edu

Characterization of this compound

The characterization of Grignard reagents is primarily focused on determining the concentration of the active reagent in the solution. This is crucial for stoichiometric control in subsequent reactions.

Titration Methods: A widely used method for determining the concentration of Grignard reagents is through titration. The Gilman double-titration method is a classic approach. psu.edu This involves two separate titrations. In the first, an aliquot of the Grignard solution is reacted with an excess of a standard acid, and the excess acid is back-titrated. This determines the total basicity (active Grignard reagent plus any basic impurities like magnesium hydroxide). In the second titration, the Grignard reagent is first reacted with a reagent that selectively consumes the Grignard reagent (e.g., iodine), and then the total basicity is determined as before. The difference between the two titrations gives the concentration of the active Grignard reagent.

Another method involves direct titration with a solution of a known concentration of a compound that reacts with the Grignard reagent, often in the presence of a colorimetric indicator.

Spectroscopic Methods: Spectroscopic techniques can also be employed for the characterization and quantification of Grignard reagents.

Infrared (IR) Spectroscopy: In situ FTIR spectroscopy can be a powerful tool to monitor the formation of the Grignard reagent by observing the disappearance of the C-Cl stretching vibration of the starting material, 3-phenoxybenzyl chloride. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the direct NMR observation of Grignard reagents can be complicated by the Schlenk equilibrium and the presence of paramagnetic species, it can be used to confirm the structure of the organic part of the reagent and to detect impurities.

UV-Vis Spectrophotometry: A differential spectrophotometric method has been developed for the determination of Grignard reagent concentration. This method is based on the reaction of the Grignard reagent with an excess of a ketone, such as acetophenone, and measuring the decrease in the absorbance of the ketone. psu.edu

Optimization of Synthetic Conditions for Yield and Purity

Nucleophilic Addition Reactions

The core reactivity of this compound lies in its ability to act as a nucleophile, adding to a wide range of electrophilic functional groups.

Reactions with Aldehydes and Ketones to Form Alcohols

The reaction of this compound with aldehydes and ketones is a fundamental method for the synthesis of secondary and tertiary alcohols, respectively. sydney.edu.aupressbooks.pub The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding alcohol. masterorganicchemistry.com

The general mechanism involves:

Nucleophilic attack: The 3-phenoxybenzyl carbanion adds to the carbonyl carbon of the aldehyde or ketone. sydney.edu.au

Formation of a tetrahedral intermediate: This step results in an alkoxide intermediate. youtube.com

Protonation: Acidic workup protonates the alkoxide to furnish the final alcohol product. masterorganicchemistry.com

Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. pressbooks.pub

Table 1: Reaction of this compound with Aldehydes and Ketones

| Reactant | Product Type | General Structure of Product |

| Formaldehyde | Primary Alcohol | 2-(3-Phenoxyphenyl)ethanol |

| Aldehyde (RCHO) | Secondary Alcohol | 1-(Aryl)-2-(3-phenoxyphenyl)ethanol |

| Ketone (RCOR') | Tertiary Alcohol | 1,1-Di(alkyl/aryl)-2-(3-phenoxyphenyl)ethanol |

Reactions with Esters and Acid Chlorides

This compound reacts with esters and acid chlorides to yield tertiary alcohols and ketones, respectively, after appropriate workup. With esters, the reaction proceeds via a double addition. The initial nucleophilic acyl substitution forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to afford a tertiary alcohol.

In the case of acid chlorides, the reaction is typically more vigorous. shout.education The first equivalent of the Grignard reagent adds to the carbonyl carbon, and the chloride ion is subsequently eliminated to form a ketone. If the reaction conditions are not carefully controlled, a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol. libretexts.org To favor the formation of the ketone, the reaction is often carried out at low temperatures and with slow addition of the Grignard reagent.

Table 2: Reactivity with Esters and Acid Chlorides

| Reactant | Intermediate Product | Final Product (with excess Grignard) |

| Ester (RCOOR') | Ketone | Tertiary Alcohol |

| Acid Chloride (RCOCl) | Ketone | Tertiary Alcohol |

Addition to Imines and Enamines for Amine Synthesis

The nucleophilic addition of this compound to imines and enamines provides a valuable route for the synthesis of amines. nih.govopenochem.org The reaction with imines, which possess a carbon-nitrogen double bond, is analogous to the addition to carbonyl compounds. unizin.orglibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic imine carbon, forming a nitrogen-based anion. Subsequent quenching with a proton source yields the corresponding amine. libretexts.org

The reaction proceeds through the following steps:

Nucleophilic addition: The Grignard reagent adds to the imine carbon. unizin.org

Formation of an amido-magnesium halide: A salt is formed as an intermediate.

Protonation: Workup with water or a mild acid affords the amine product.

Enamines, which are α,β-unsaturated amines, can also undergo nucleophilic addition, typically at the β-carbon, in a conjugate addition fashion. libretexts.org

Reaction with Carbon Dioxide for Carboxylic Acid Formation

This compound reacts with carbon dioxide in a carboxylation reaction to produce 3-phenoxyphenylacetic acid. libretexts.org This transformation involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2. google.com The initial product is a magnesium carboxylate salt, which upon acidification, yields the corresponding carboxylic acid. minia.edu.eg

The reaction is typically carried out by bubbling gaseous carbon dioxide through the Grignard solution or by pouring the Grignard solution over solid carbon dioxide (dry ice). libretexts.orggoogle.com This method provides a straightforward way to introduce a carboxylic acid functional group. minia.edu.eg

Cross-Coupling Reactions Involving this compound

In addition to its role in nucleophilic additions, this compound is a key participant in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between different organic fragments.

Kumada Cross-Coupling with Aryl and Vinyl Halides

The Kumada cross-coupling reaction utilizes a Grignard reagent, such as this compound, and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.org This reaction is particularly effective for creating bonds between sp2-hybridized carbon atoms, making it a valuable tool for the synthesis of biaryls and styrenyl compounds. organic-chemistry.org

The catalytic cycle of the Kumada coupling generally involves:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The organic group from the Grignard reagent is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.

This reaction has been successfully applied to a variety of aryl and vinyl halides. nih.govorganic-chemistry.org The choice of catalyst, often a nickel(II) or palladium(II) complex, can influence the reaction's efficiency and scope. wikipedia.org

Table 3: Kumada Cross-Coupling of this compound

| Coupling Partner | Catalyst | Product Type |

| Aryl Halide (Ar-X) | Ni or Pd Complex | 1-(Aryl)-3-phenoxybenzene |

| Vinyl Halide (R-CH=CH-X) | Ni or Pd Complex | 1-(3-Phenoxyphenyl)-2-(alkenyl/aryl)ethene |

Reactivity in Other Metal-Catalyzed Coupling Reactions

Beyond the well-established palladium- and nickel-catalyzed cross-coupling reactions, this compound exhibits reactivity with other, more earth-abundant and economical metal catalysts such as iron and manganese. These alternative catalytic systems offer practical and sustainable options for the formation of carbon-carbon bonds.

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. acs.org Generally, these reactions proceed efficiently for the coupling of aryl and vinyl halides with Grignard reagents. acs.org For instance, iron(III) salts have been shown to effectively catalyze the coupling of alkenyl halides with aryl Grignard reagents, providing arylethenes in excellent yields. acs.org The reaction of this compound with various organic halides in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) ([Fe(acac)₃]), is expected to proceed under mild conditions. wiley-vch.de A typical procedure involves the slow addition of the Grignard reagent to a solution of the organic halide and the iron catalyst in a solvent system like tetrahydrofuran (THF), often at low temperatures to control the reaction's exothermicity. wiley-vch.de The versatility of these iron-catalyzed systems is highlighted by their tolerance to a wide array of functional groups, including esters, nitriles, and even ketones, which are often sensitive in other catalytic systems. acs.org A solvent mixture of THF and tert-butyl methyl ether has been found to be crucial in some cases to achieve high yields by minimizing homocoupling side reactions. youtube.com

Manganese-catalyzed cross-coupling reactions also present a viable, though less common, alternative. Manganese(II) chloride (MnCl₂) is a frequently used catalyst for the cross-coupling of Grignard reagents with organic halides. The reaction mechanism is believed to involve the formation of a triorganomanganate complex. While often applied to aryl and alkenyl halides, these conditions can be extended to benzylic Grignards like this compound.

The following table summarizes typical conditions for these alternative metal-catalyzed cross-coupling reactions based on findings with analogous Grignard reagents.

| Catalyst | Typical Substrate | Solvent | Temperature (°C) | Additive |

| Fe(acac)₃ | Alkenyl Halides | THF/NMP | Room Temp. | None |

| Iron(III) salts | Aryl Halides | THF/tBuOMe | 0 - Room Temp. | None |

| MnCl₂ | Aryl Halides | THF | 0 - Room Temp. | None |

Stereoselective Aspects in Cross-Coupling Formations

The stereoselective formation of chiral centers is a cornerstone of modern organic synthesis. In the context of cross-coupling reactions involving Grignard reagents, achieving high levels of stereoselectivity, particularly with prochiral substrates or in the construction of sterically hindered C-C bonds, remains a significant challenge. While specific studies on the stereoselective cross-coupling reactions of this compound are not extensively documented, the principles governing such transformations with similar benzylic Grignard reagents can be extrapolated.

The development of chiral ligands for transition metal catalysts is the most common strategy to induce stereoselectivity. For nickel-catalyzed reactions, chiral phosphine (B1218219) ligands have been shown to direct the stereo- and regioselective allylation of aryl Grignard reagents. researchgate.netdergipark.org.trdergipark.org.tr The choice of ligand can influence the geometry of the transition state, thereby favoring the formation of one enantiomer over the other.

In reactions where a new stereocenter is formed at the benzylic position, the mechanism of the cross-coupling reaction plays a critical role. For instance, a reaction proceeding through an SN2-type pathway on a chiral benzylic electrophile would result in inversion of configuration. Conversely, pathways involving radical intermediates may lead to racemization. The development of stereoselective synthetic methods for β-branched phenylalanine derivatives via chelate-Claisen rearrangement highlights the potential for controlling stereochemistry in complex molecules. researchgate.net

While the direct stereoselective arylation of carbonyl compounds using Grignard reagents is challenging, the use of chiral auxiliaries or catalysts can provide a degree of control. However, the high reactivity of Grignard reagents often leads to competing pathways that can erode stereoselectivity. nih.gov

Other Significant Reactions

Allylation Reactions

The allylation of Grignard reagents is a fundamental carbon-carbon bond-forming reaction that introduces a versatile allyl group into a molecule. researchgate.netdergipark.org.tr this compound can readily undergo allylation with various allylic electrophiles, such as allyl halides or allyl acetates. These reactions can be catalyzed by a range of transition metals, with copper and iron being particularly effective and economical choices. dergipark.org.trlookchem.com

In a typical iron-catalyzed allylation, an aryl Grignard reagent is added to a mixture of the allyl electrophile and a catalytic amount of an iron salt, like tris(acetylacetonato)iron(III), in THF at low temperatures. lookchem.com This method is notable for its operational simplicity and tolerance of various leaving groups on the allylic partner, including acetate, tosylate, phosphate, and halides. lookchem.com

Copper-catalyzed allylations, often employing copper(I) cyanide (CuCN), are also widely used. researchgate.net The regioselectivity of the allylation (i.e., whether the reaction occurs at the α or γ position of the allyl group) can be influenced by the choice of catalyst, solvent, and the nature of the Grignard reagent and allylic substrate. researchgate.netdergipark.org.tr For aryl Grignard reagents, the α-product is often the major isomer. dergipark.org.tr

The general scheme for the allylation of this compound is presented below:

Scheme 1: General Allylation of this compound

Involvement in Free Radical Chemistry

While Grignard reactions are often depicted as proceeding through polar, two-electron pathways, there is substantial evidence for the involvement of single-electron transfer (SET) mechanisms, leading to the formation of free radical intermediates. acs.orgchem-station.com The propensity for a Grignard reaction to follow a radical pathway is influenced by factors such as the substrate, the Grignard reagent itself, and the solvent.

For benzylic Grignard reagents like this compound, the formation of a stabilized benzylic radical is a plausible event. Chiral secondary Grignard reagents have been shown to react with certain substrates, like benzophenone, predominantly through a radical mechanism. acs.org The presence of radical intermediates can have significant consequences for the reaction outcome, potentially leading to side products from radical coupling or rearrangement.

The initiation of a radical pathway often involves the transfer of a single electron from the Grignard reagent to the electrophile. The resulting radicals can then participate in chain reactions. While direct evidence for the involvement of free radicals in the reactions of this compound is not extensively reported, the general principles of Grignard reactivity suggest that such pathways should be considered, especially in reactions with easily reducible substrates or under conditions that favor SET.

Transmetalation Reactions

Transmetalation, the exchange of an organic group from one metal to another, is a powerful strategy in organometallic chemistry to modulate the reactivity of an organic nucleophile. youtube.com this compound can be readily transmetalated to other metals, such as zinc or copper, to generate new organometallic reagents with distinct reactivity profiles. youtube.comacs.orgnih.gov

Transmetalation to Zinc: The reaction of a Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂), results in the formation of an organozinc reagent. chem-station.comyoutube.com Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. This allows for their use in a wider range of coupling reactions, such as the Negishi coupling. youtube.com

Transmetalation to Copper: The transmetalation of this compound to copper can be achieved by treating the Grignard reagent with a copper(I) salt, such as copper(I) cyanide (CuCN) or a CuCN·2LiCl complex. acs.orgorganic-chemistry.org The resulting organocopper reagents are particularly useful for conjugate addition reactions and cross-coupling with alkyl and benzylic halides. acs.orgorganic-chemistry.org The stability of the organocopper species can often be enhanced by the addition of ligands like trimethyl phosphite. acs.org The formation of organocuprates is a proposed key step in many copper-catalyzed reactions of Grignard reagents. nih.govrsc.org

Mechanistic Investigations of Reactions Involving 3 Phenoxybenzylmagnesium Chloride

Detailed Mechanisms of Nucleophilic Addition to Carbonyls

Transition State Analysis in Addition Reactions

For Grignard reactions in general, the addition to a carbonyl group is thought to proceed through a six-membered ring transition state. libretexts.orgwiley-vch.de However, specific transition state analysis for reactions involving 3-phenoxybenzylmagnesium chloride is not available in the reviewed literature. Computational and experimental studies on other Grignard reagents, like prenylmagnesium chloride, show that the structure of the transition state can be influenced by steric hindrance. wikipedia.org Less hindered carbonyls favor a six-membered, concerted transition state, while more hindered substrates may react through a mechanism more akin to other, non-allylic Grignard reagents. wikipedia.org

Role of the Magnesium Counterion in Reaction Pathways

The magnesium counterion (MgX⁺) plays a crucial role in Grignard reactions by acting as a Lewis acid. mnstate.edu It coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. alfredstate.edumnstate.edu The exact nature of the Grignard reagent in solution is complex, often involving an equilibrium between the monomeric RMgX species, the dimer, and the Schlenk equilibrium species (R₂Mg and MgX₂). The specific influence of the 3-phenoxybenzyl group on this equilibrium and the precise role of the magnesium chloride counterion in its reaction pathways have not been specifically detailed.

Mechanisms of Cross-Coupling Catalytic Cycles

Grignard reagents like this compound can participate in transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form carbon-carbon bonds. masterorganicchemistry.com These reactions are vital for synthesizing a wide array of organic molecules.

Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The generally accepted mechanism for palladium- or nickel-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: masterorganicchemistry.com

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with an organic halide, inserting into the carbon-halogen bond to form a higher oxidation state organometallic complex.

Transmetalation : The Grignard reagent (in this case, this compound) transfers its organic group to the metal center, displacing the halide and forming a diorganometallic intermediate.

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the complex, forming the final product and regenerating the low-valent metal catalyst, which re-enters the cycle.

While this is the standard model, specific kinetic and mechanistic data for each of these steps involving this compound are not available.

Ligand Effects on Catalytic Performance

Ligands coordinated to the metal center are critical for modulating the catalyst's reactivity, stability, and selectivity in cross-coupling reactions. For example, N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands have been shown to enhance the performance of palladium and nickel catalysts in various Grignard cross-coupling reactions. They influence the rates of oxidative addition and reductive elimination and can stabilize the catalytic species. However, studies detailing the effect of different ligands specifically on the cross-coupling performance of this compound have not been reported. Research on other systems has shown that ligands like 1,3-butadiene (B125203) can be effective additives in nickel-catalyzed cross-couplings of alkyl halides with Grignard reagents.

Studies on Stereochemical Control and Selectivity

When a Grignard reagent adds to a prochiral carbonyl compound, a new stereocenter is created. uwindsor.ca The stereochemical outcome of such reactions is a critical aspect of synthetic chemistry. The facial selectivity of the nucleophilic attack is influenced by steric and electronic factors, often rationalized by models like the Felkin-Anh or Cieplak models. However, specific studies on achieving stereochemical control and high selectivity in reactions with this compound are not present in the surveyed literature. The investigation of stereoselectivity often involves the use of chiral auxiliaries or catalysts, but their application in reactions of this specific Grignard reagent has not been documented.

Diastereoselectivity in Complex Molecule Synthesis

The addition of this compound to chiral carbonyl compounds is a critical step in the synthesis of several pyrethroid insecticides, where the relative stereochemistry of the resulting alcohol has a profound impact on biological activity. Mechanistic studies focus on the reagent's approach to the chiral electrophile, which is often governed by steric hindrance and chelation control.

In the synthesis of pyrethroids, this compound is reacted with chiral acid chlorides or esters derived from chrysanthemic acid or its analogues. The diastereoselectivity of this acylation is influenced by the existing stereocenters on the acid component. The reaction generally proceeds through a nucleophilic acyl substitution mechanism. The direction of attack by the Grignard reagent is dictated by the steric bulk of the substituents on the chiral acid derivative, leading to the preferential formation of one diastereomer. For instance, in reactions with derivatives of (1R)-trans-chrysanthemic acid, the bulky isobutenyl group can effectively shield one face of the carbonyl group, directing the incoming 3-phenoxybenzyl group to the opposite face.

While specific diastereomeric ratios are highly dependent on the exact substrate and reaction conditions (such as solvent and temperature), the general findings indicate that moderate to good levels of diastereoselectivity can be achieved.

Table 1: Factors Influencing Diastereoselectivity

| Factor | Description |

| Substrate Stereochemistry | The configuration of existing chiral centers on the electrophile (e.g., a chiral acid chloride) is the primary determinant of the product's diastereomeric outcome. |

| Steric Hindrance | Bulky substituents near the reaction center can block one face of the molecule, directing the Grignard reagent to the less hindered side. |

| Solvent | The coordinating ability of the solvent (e.g., THF, diethyl ether) can influence the aggregation state and reactivity of the Grignard reagent, thereby affecting selectivity. |

| Temperature | Lower reaction temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer. |

Enantioselective Approaches Utilizing Chiral Catalysts or Substrates

Achieving enantioselectivity in reactions with this compound typically involves two main strategies: the use of a chiral substrate (an extension of diastereoselective synthesis) or the employment of a chiral catalyst to control the addition to a prochiral electrophile.

Enantioselective synthesis is paramount for producing specific, highly active isomers of pyrethroid insecticides like deltamethrin. While classical syntheses often rely on the resolution of racemic mixtures, modern approaches aim for direct asymmetric synthesis. This can be accomplished by reacting this compound with a prochiral ketone in the presence of a chiral ligand-metal complex. Copper-based catalysts, often paired with chiral ligands such as bis(oxazolines) (BOX) or phosphoramidites, have been explored for similar Grignard additions. researchgate.net The chiral catalyst coordinates to both the Grignard reagent and the electrophile, creating a chiral environment that forces the reaction to proceed through a pathway favoring one enantiomer.

Another approach is the enzymatic kinetic resolution of the product, 3-phenoxybenzyl alcohol, or its derivatives. Although not a direct enantioselective addition, it is a key strategy for obtaining enantiopure materials. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer from the newly formed ester.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly accessible literature. However, general principles of Grignard reaction kinetics can be applied. The reactivity is intrinsically linked to the Schlenk equilibrium, which describes the distribution of the species RMgX, R₂Mg, and MgX₂ in solution. researchgate.net

The reaction of a Grignard reagent with an electrophile, such as an aldehyde or ester, is generally considered to be under kinetic control, meaning the product distribution is determined by the relative rates of competing reaction pathways. The reaction is typically fast and highly exothermic.

Key considerations for the kinetics and thermodynamics include:

Schlenk Equilibrium: The position of the equilibrium, influenced by the solvent and concentration, determines the concentration of the active nucleophilic species (RMgX and R₂Mg). Studies on simpler systems like phenylmagnesium chloride show that these species can have different reactivities. researchgate.net

Reaction Rate: The rate of reaction is dependent on the concentration of the reactants, the temperature, and the nature of the solvent. The use of coordinating solvents like tetrahydrofuran (B95107) (THF) is known to accelerate Grignard reactions compared to less coordinating solvents like diethyl ether by breaking up dimeric or polymeric aggregates of the reagent. researchgate.net

| Parameter | General Trend/Observation |

|---|---|

| Activation Energy (Ea) | Generally low, leading to fast reaction rates even at low temperatures. The reaction is typically exothermic. |

| Solvent Effects | Coordinating solvents like THF increase the reaction rate by solvating the magnesium center, leading to a more reactive, monomeric Grignard species. researchgate.net |

| Temperature | Higher temperatures increase the reaction rate but can negatively impact selectivity (both diastereoselectivity and enantioselectivity). |

| Mechanism | The reaction is typically under kinetic control, where the product ratio reflects the difference in the free energies of the transition states leading to the products. |

While specific rate constants and thermodynamic parameters for transformations involving this compound require dedicated experimental study, the established principles of Grignard chemistry provide a solid framework for understanding and controlling its reactivity in synthesis.

Applications of 3 Phenoxybenzylmagnesium Chloride in Complex Molecule Synthesis

Strategic Building Block in Organic Synthesis

The utility of 3-phenoxybenzylmagnesium chloride as a strategic building block stems from its ability to introduce the entire 3-phenoxybenzyl moiety into a target molecule in a single, efficient step. This structural motif is a core component of numerous valuable compounds, particularly in the agrochemical field. Its role as a nucleophilic building block allows for its addition to a wide array of electrophiles, a cornerstone of modern synthetic strategy. geeksforgeeks.org

The primary application of this reagent is in reactions that form new carbon-carbon bonds. byjus.com For instance, in palladium-catalyzed cross-coupling reactions, it can be coupled with various organic halides (R'-X') to form compounds of the structure R-R', where R is the 3-phenoxybenzyl group. geeksforgeeks.orgwikipedia.org This approach is highly valued for its efficiency in assembling complex frameworks from simpler, readily available components.

Synthesis of Advanced Intermediates

A critical application of this compound is the synthesis of advanced intermediates, which are molecules that serve as precursors to final target structures. A prominent example is the synthesis of 3-phenoxybenzyl alcohol, a key intermediate for the industrial production of synthetic pyrethroid insecticides. arkat-usa.org

The synthesis is achieved through the reaction of this compound with a simple carbonyl compound, formaldehyde. The nucleophilic benzylic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol. libretexts.orgpsu.edu This reaction is a classic example of Grignard chemistry providing a direct route to an important industrial intermediate.

Table 1: Synthesis of Advanced Intermediates using this compound

| Electrophile | Intermediate Product | Chemical Class of Product |

| Formaldehyde | 3-Phenoxybenzyl alcohol | Primary Alcohol |

| Acetaldehyde | 1-(3-Phenoxyphenyl)propan-2-ol | Secondary Alcohol |

| Acetone | 2-(3-Phenoxyphenyl)propan-2-ol | Tertiary Alcohol |

| Carbon Dioxide | 3-Phenoxybenzylcarboxylic acid | Carboxylic Acid |

This table illustrates the versatility of this compound in reacting with various simple electrophiles to generate key advanced intermediates.

Construction of Polyfunctionalized Scaffolds

The structure of this compound is inherently suited for the construction of polyfunctionalized scaffolds. The molecule itself contains several key features: an ether linkage, two aromatic rings, and the highly reactive organometallic center. By reacting the Grignard functional group, chemists can introduce new functionalities while retaining the core 3-phenoxybenzyl skeleton.

Cross-coupling reactions are particularly powerful in this context. For example, a Negishi-type coupling reaction could link the 3-phenoxybenzyl group to another functionalized aryl or alkyl group, a reaction often catalyzed by nickel or palladium complexes. nih.gov Such strategies allow for the rapid assembly of complex molecules with multiple functional points that can be further elaborated, which is a key goal in medicinal chemistry and materials science. The use of metal catalysts can activate otherwise inert chemical bonds, expanding the scope of possible transformations. chemrxiv.org

Stereocontrolled Synthesis of Target Structures

Achieving stereocontrol in reactions involving Grignard reagents is a significant challenge, as additions to prochiral aldehydes and ketones often yield racemic mixtures of stereoisomers. However, modern synthetic methods have been developed to address this. The stereocontrolled synthesis of target structures using this compound can be approached through several strategies.

One method involves the use of a chiral catalyst. Nickel-catalyzed cross-coupling reactions, for instance, have been shown to proceed with high stereospecificity. nih.gov By employing a chiral ligand on the nickel catalyst, it may be possible to influence the stereochemical outcome of a coupling reaction involving this compound, leading to an enantioenriched product.

Another approach is substrate control, where a chiral auxiliary is attached to the electrophile. The inherent chirality of the substrate then directs the nucleophilic attack of the Grignard reagent to one face of the molecule, resulting in a diastereoselective reaction. While specific documented examples for this compound are specialized, these established principles in asymmetric synthesis are broadly applicable.

Diversification of Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is essential for screening and identifying molecules with desired properties. This compound is an excellent starting point for the diversification of chemical libraries based on its core scaffold.

By reacting this single Grignard reagent with a diverse panel of electrophiles, a library of compounds all containing the 3-phenoxybenzyl unit can be rapidly synthesized. This parallel synthesis approach leverages the reliable and well-understood reactivity of Grignard reagents. The resulting library can then be screened for biological activity or material properties, with any "hits" sharing the common 3-phenoxybenzyl structural motif.

Table 2: Exemplar Reactions for Chemical Library Diversification

| Electrophile Class | General Structure of Electrophile | Product Class |

| Aldehyd | R'CHO | Secondary Alcohol |

| Ketone | R'C(O)R'' | Tertiary Alcohol |

| Ester | R'COOR'' | Tertiary Alcohol (after double addition) |

| Nitrile | R'C≡N | Ketone (after hydrolysis) |

| Epoxide | (CH₂)₂O | Primary Alcohol (extended by 2 carbons) |

This table demonstrates how a variety of product classes can be generated from a single Grignard reagent, forming the basis for a diverse chemical library.

Computational Chemistry and Spectroscopic Characterization of 3 Phenoxybenzylmagnesium Chloride and Its Reaction Intermediates

Theoretical Modeling of Electronic Structure and Reactivity

Computational chemistry provides invaluable insights into the transient and highly reactive nature of Grignard reagents, which are often difficult to study experimentally.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction pathways and transition states. nih.govuochb.cz For a reaction involving 3-phenoxybenzylmagnesium chloride, DFT calculations can elucidate the step-by-step mechanism, including the formation of the Grignard reagent itself and its subsequent reactions with electrophiles.

Researchers can model the interaction between 3-phenoxybenzyl chloride, magnesium metal, and solvent molecules (typically THF or diethyl ether) to understand the energetics of the insertion of magnesium into the carbon-chlorine bond. DFT calculations can reveal the structure of the solvated Grignard reagent, often a complex equilibrium of monomers, dimers, and other aggregates known as the Schlenk equilibrium.

In a subsequent reaction, for instance, with a ketone, DFT can be used to map the potential energy surface. This would involve calculating the energies of the reactants, the pre-reaction complex, the transition state for the nucleophilic addition, and the final magnesium alkoxide product. These calculations provide critical data on activation energies, which determine the reaction rate, and reaction enthalpies, which indicate the thermodynamic favorability of the process.

Table 1: Representative DFT-Calculated Energy Profile for a Grignard Reaction (Note: This is an illustrative example for a generic Grignard addition to a carbonyl. Values are hypothetical and represent typical outputs of DFT calculations.)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Grignard + Ketone) | 0.0 |

| 2 | Pre-reaction Complex | -5.2 |

| 3 | Transition State | +12.5 |

| 4 | Product (Magnesium Alkoxide) | -28.7 |

Prediction of Stereoselectivity through Computational Approaches

When this compound reacts with a prochiral electrophile, such as an unsymmetrical ketone or an aldehyde with a stereocenter, new stereocenters can be formed. Predicting the stereochemical outcome is a significant challenge that computational models can address.

Using DFT and other computational methods, models of the diastereomeric transition states can be constructed. The energy difference between these transition states is directly related to the stereoselectivity of the reaction. researchgate.net A lower energy transition state will be more populated, leading to the major diastereomer. These models must accurately account for steric hindrance, electronic effects, and the coordination of solvent molecules to the magnesium center, all of which influence the geometry and energy of the transition states. Machine learning algorithms are also emerging as a tool to predict enantioselectivity based on features derived from computational models. researchgate.net

Spectroscopic Probes for Reaction Intermediates

Spectroscopic techniques that allow for real-time monitoring of a reaction mixture are essential for understanding the formation and consumption of transient species.

In situ NMR and IR Spectroscopy for Mechanistic Insights

In situ (in the reaction mixture) spectroscopy is a powerful tool for monitoring the progress of a Grignard reaction.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to follow the formation of this compound in real time. sielc.com An in situ IR probe inserted into the reaction vessel can monitor the disappearance of the C-Cl stretching vibration of the starting material, 3-phenoxybenzyl chloride, and the appearance of new vibrations associated with the carbon-magnesium bond of the Grignard reagent. nih.gov This technique is particularly valuable for ensuring that the reaction has initiated before adding the bulk of the halide, which is a critical safety consideration in scaling up Grignard reactions. researchgate.net It also allows for the continuous monitoring of reactant and product concentrations throughout the reaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information about the species present in the reaction solution. For the formation of this compound, ¹H and ¹³C NMR can track the chemical shift changes of the benzylic protons and carbon as the C-Cl bond is replaced by a C-Mg bond. The benzylic protons typically shift significantly upfield upon formation of the Grignard reagent due to the increased electron density at the carbon atom. This method can also be used to observe the formation of intermediates and byproducts, such as Wurtz coupling products.

Table 2: Representative ¹H NMR Chemical Shift Data (Note: This table provides hypothetical, yet characteristic, chemical shifts for the benzylic protons during the formation of a benzyl-type Grignard reagent.)

| Compound | Functional Group | Typical Chemical Shift (δ, ppm) |

| 3-Phenoxybenzyl chloride | -CH₂Cl | ~4.5 |

| This compound | -CH₂MgCl | ~1.8 |

X-ray Crystallography of Stable Organomagnesium Complexes

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and coordination geometries. However, obtaining suitable crystals of reactive Grignard reagents like this compound is exceptionally challenging due to their high reactivity and tendency to exist as complex mixtures in solution.

Challenges and Future Perspectives in 3 Phenoxybenzylmagnesium Chloride Research

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of Grignard reagents, including 3-phenoxybenzylmagnesium chloride, often involves the use of volatile and hazardous organic solvents, requires strict anhydrous conditions, and can be energy-intensive. cosmosmagazine.com These factors contribute to environmental concerns and increase production costs. cosmosmagazine.com Consequently, a significant research focus is on developing more sustainable and "green" synthetic methodologies.

One promising approach is the use of alternative, greener solvents. Research has shown that 2-methyltetrahydrofuran (B130290) (MeTHF), which can be derived from renewable resources, is a superior or equal solvent to traditional ethereal solvents for Grignard reactions. umb.edu The use of hybrid solvent systems, such as MeTHF-CPME/toluene, has also been demonstrated to broaden the scope of usable solvents. umb.edu

Another innovative technique is the use of mechanochemistry, specifically ball-milling. This method drastically reduces the amount of hazardous organic solvents required, in some cases by as much as 90%. hokudai.ac.jp Researchers have successfully synthesized Grignard reagents by milling the solid components with a small amount of organic solvent and a stainless-steel ball. cosmosmagazine.com This process is less sensitive to air and moisture, simplifying the reaction conditions and reducing costs. cosmosmagazine.comhokudai.ac.jp While a solvent-free approach is possible, the yield is significantly lower compared to the low-solvent method. cosmosmagazine.com

Furthermore, aqueous conditions for Grignard-type reactions are being explored. A zinc-mediated process has been developed that uses zinc dust, magnesium sulfate, and a minimal amount of organic solvent in an aqueous environment, offering a greener alternative to the traditional anhydrous method. beyondbenign.org

Enhancing Reaction Scope and Functional Group Tolerance

A significant challenge in utilizing this compound is its limited tolerance for certain functional groups. The high reactivity of the Grignard reagent can lead to undesired side reactions with functional groups present in the reactants. This limits the complexity of molecules that can be synthesized directly.

Future research will likely focus on strategies to enhance the functional group tolerance of this compound. This could involve the use of protective groups to temporarily mask sensitive functionalities during the Grignard reaction. Additionally, the development of milder reaction conditions, potentially through the use of novel catalysts or solvent systems, could help to minimize side reactions and broaden the scope of compatible functional groups. The use of flow chemistry, which allows for precise control over reaction parameters, may also play a crucial role in improving the selectivity and functional group tolerance of reactions involving this Grignard reagent.

Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of reactions involving this compound can be significantly influenced by the catalytic system employed. Traditional methods often rely on stoichiometric amounts of reagents, leading to waste generation. The development of innovative catalytic systems is crucial for enhancing the sustainability and economic viability of these reactions.

One area of exploration is the use of transition metal catalysts. For instance, nickel-catalyzed reductive cross-coupling reactions induced by mechanical force have been demonstrated for aryl ethers and aryl fluorides. researchgate.net This suggests the potential for developing similar catalytic systems for reactions involving this compound to achieve novel transformations.

Furthermore, the use of ultrasound in Grignard reactions has been shown to be a safe, efficient, and reproducible method. psu.edu Sonication can activate the magnesium surface and promote the single electron transfer (SET) mechanism, leading to faster and more efficient reactions. psu.edu Exploring different ultrasound frequencies and reactor designs could lead to even greater improvements in selectivity and efficiency.

| Catalyst/Method | Effect on Reaction | Reference |

| 2-Methyltetrahydrofuran (MeTHF) | Greener solvent, equal or superior to traditional ethers. | umb.edu |

| Ball-milling | Drastically reduces the need for hazardous organic solvents. | cosmosmagazine.comhokudai.ac.jp |

| Zinc-mediated aqueous process | Allows for Grignard-type reactions in aqueous conditions. | beyondbenign.org |

| Nickel-catalysis | Enables reductive cross-coupling of aryl ethers and fluorides. | researchgate.net |

| Ultrasound | Provides a safe, efficient, and reproducible method for Grignard reactions. | psu.edu |

Exploration of Novel Reactivity Modes

While this compound is primarily known for its nucleophilic character in additions to carbonyl compounds, there is growing interest in exploring its other potential reactivity modes. libretexts.org The Grignard reaction mechanism itself is complex, involving multiple organomagnesium species and competing pathways such as nucleophilic addition and single electron transfer (SET). acs.orgnih.gov

Future research will likely delve deeper into controlling these reaction pathways to unlock novel transformations. For example, by favoring the SET pathway, it may be possible to achieve radical-type reactions that are not accessible through the traditional nucleophilic addition route. The use of specific catalysts or additives could be key to selectively promoting one reaction mode over another.

Computational studies and quantum-chemical calculations are also becoming increasingly important tools for understanding the intricate mechanisms of Grignard reactions. acs.orgnih.gov These theoretical approaches can provide valuable insights into the structures of the reactive species and the energy barriers of different reaction pathways, guiding the experimental design of new and selective transformations.

Integration into Automated Synthesis Platforms

The integration of the synthesis and application of this compound into automated platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Automated systems offer numerous advantages, including increased speed, reduced risk of human error, and the ability to perform reactions in a highly controlled and standardized manner. sigmaaldrich.com

Automated synthesis platforms, sometimes referred to as "chemputers," are capable of performing multi-step syntheses using a universal programming language. nih.govnih.gov These systems can be equipped with online monitoring tools, such as NMR spectroscopy, to analyze reactions in real-time and make adjustments on the fly to optimize reaction conditions. nih.gov

Continuous flow chemistry is another key technology for the automation of Grignard reagent generation and use. aiche.orgmt.com Modular continuous flow platforms have been developed that demonstrate significant improvements in the conversion of organic halides to Grignard reagents, with conversions reaching up to 98% from a baseline of 85%. aiche.org These systems allow for safe and scalable manufacturing, with daily productivities of up to 1.5 kg being achieved. aiche.org The integration of Process Analytical Technology (PAT) further enhances process understanding and control in these continuous systems. mt.com

| Platform/Technology | Key Features | Potential Impact | Reference |

| Automated Synthesis Machine ("Chemputer") | Universal programming language, online NMR monitoring for real-time adjustments. | Increased reproducibility, optimization of reaction conditions. | nih.govnih.gov |

| Continuous Flow Platform | Modular design, high conversion rates (up to 98%), scalable production. | Safe and efficient manufacturing of Grignard reagents. | aiche.org |

| Synple Automated Synthesizer | Uses pre-filled reagent cartridges for various reaction classes. | Accelerates research through simplified and automated synthesis. | sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-phenoxybenzylmagnesium chloride, and how can its purity be validated?

- Methodology :

- Synthesis : React 3-phenoxybenzyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Monitor exothermic reaction to maintain 40–60°C .

- Purity Validation : Use titration (e.g., Gilman test) to quantify active Grignard reagent. Confirm via (absence of proton signals at δ 4.5–5.0 ppm for unreacted alkyl halide) and FT-IR (C-Mg stretching at 450–550 cm) .

Q. How should researchers handle safety and stability challenges during experiments with this compound?

- Safety Protocols :

- Use flame-resistant gloves (e.g., nitrile), sealed goggles, and explosion-proof equipment. Avoid water/moisture to prevent violent decomposition .

- Store in dry 2-methyltetrahydrofuran (2-MeTHF) at –20°C under argon to prolong shelf life .

Q. What are the common side reactions when using this compound in nucleophilic additions?

- Mitigation Strategies :

- Proton Transfer : Minimize by using aprotic solvents and low temperatures (0°C).

- Wurtz Coupling : Suppress by ensuring stoichiometric control of magnesium and alkyl halide .

Advanced Research Questions

Q. How can computational chemistry optimize the reactivity of this compound in cross-coupling reactions?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Mg–C bond activation. Compare with experimental yields in Kumada couplings (e.g., with aryl halides) .

- Use Hammett plots to correlate substituent effects on reaction rates .

Q. What analytical techniques resolve contradictions in reported reaction yields involving this compound?

- Data Analysis Framework :

- Compare GC-MS or HPLC data across studies to identify byproducts (e.g., biphenyl derivatives from Wurtz coupling).

- Replicate experiments under controlled moisture levels (<10 ppm HO) and oxygen-free conditions .

Q. How does solvent polarity influence the stability and reactivity of this compound?

- Experimental Design :

- Test solvents (THF, 2-MeTHF, diethyl ether) under varying temperatures. Monitor decomposition via kinetics and quantify residual magnesium after quenching .

Q. What mechanistic insights can be gained from studying the quenching process of this compound?

- Methodology :

- Quench with deuterated reagents (e.g., DO) and analyze incorporation via NMR. Track intermediates using in situ IR spectroscopy .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.